Home > Products > Screening Compounds P117443 > 4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant
4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant -

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

Catalog Number: EVT-12964596
CAS Number:
Molecular Formula: C28H28F2N6O3
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester, commonly known as Rimegepant, is an innovative pharmaceutical compound primarily utilized for the acute treatment of migraines. Developed by Biohaven Pharmaceuticals, Rimegepant received FDA approval on February 27, 2020, and was subsequently approved in Europe in April 2022 for both treatment and prevention of migraines. This compound belongs to the class of organic compounds known as imidazopyridines and specifically functions as a calcitonin gene-related peptide receptor antagonist .

Source

Rimegepant is synthesized from various organic precursors through a series of chemical reactions. Its development is rooted in extensive research aimed at providing effective migraine relief while minimizing side effects associated with traditional treatments .

Classification

Rimegepant is classified under several categories:

  • Analgesics
  • Antimigraine Preparations
  • Calcitonin Gene-Related Peptide Receptor Antagonists
    This classification underscores its role in pain management and migraine therapy .
Synthesis Analysis

The synthesis of Rimegepant involves multiple steps that include the preparation of key intermediates and their subsequent reactions.

Methods and Technical Details

  1. Preparation of Intermediate Compounds:
    • The synthesis begins with the asymmetric hydrogenation of a dione precursor using a chiral rhodium complex. This step is crucial for establishing the stereochemistry necessary for biological activity.
    • Following this, palladium-catalyzed α-arylation is employed to introduce aromatic groups onto the intermediate structure.
  2. Formation of Final Compound:
    • The final stages involve nucleophilic substitution reactions to construct the core structure of Rimegepant. This includes the formation of a carbamate intermediate which is crucial for the subsequent steps leading to Rimegepant's final form .
Molecular Structure Analysis

The molecular formula for Rimegepant is C28H28F2N6O3C_{28}H_{28}F_{2}N_{6}O_{3} with a molecular weight of approximately 534.56 g/mol .

Structure Data

Rimegepant features a complex structure characterized by:

  • Multiple rings including a cycloheptapyridine framework.
  • A piperidine moiety which contributes to its pharmacological properties.
  • Two fluorine atoms that enhance its potency as a CGRP antagonist.

The structural representation highlights significant functional groups that are essential for its interaction with biological targets .

Chemical Reactions Analysis

Rimegepant undergoes several chemical reactions during its synthesis:

  • Asymmetric Hydrogenation: Converts dione to an enantiomerically enriched compound.
  • Palladium-Catalyzed Reactions: Introduces aromatic substituents.
  • Nucleophilic Substitution: Critical for forming the final ester bond in Rimegepant.

These reactions are optimized for yield and selectivity to ensure high purity and efficacy of the final product .

Mechanism of Action

Rimegepant operates as an antagonist to the calcitonin gene-related peptide receptor, which plays a pivotal role in migraine pathophysiology.

Process and Data

  1. Receptor Binding: By binding to CGRP receptors, Rimegepant effectively inhibits CGRP's action, leading to a reduction in vasodilation and inflammation associated with migraine attacks.
  2. Clinical Efficacy: Clinical trials have demonstrated that Rimegepant significantly reduces headache severity within hours of administration, showcasing its rapid onset of action compared to traditional migraine therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: White to off-white crystalline solid
  • Solubility: Slightly soluble in water (0.0755 mg/mL) .

Chemical Properties

  • Melting Point: Undetermined
  • Boiling Point: Undetermined
  • Flash Point: Not applicable
  • Density: Not determined
    These properties are crucial for understanding the compound's behavior in different environments and formulations .
Applications

Rimegepant's primary application lies in its use as an acute treatment for migraines. It provides an alternative to traditional treatments such as triptans, particularly for patients who may not respond well to those medications or experience adverse effects.

Scientific Uses

Beyond migraine treatment, ongoing research explores potential applications in other headache disorders and even broader neurological conditions due to its mechanism involving CGRP pathways .

Properties

Product Name

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant

IUPAC Name

[5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Molecular Formula

C28H28F2N6O3

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)

InChI Key

KRNAOFGYEFKHPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.